4-Amino-3-fluorophenylacetic acid

Übersicht

Beschreibung

4-Amino-3-fluorophenylacetic acid is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated aromatic compounds and their derivatives, which can be used to infer some properties and potential applications of 4-amino-3-fluorophenylacetic acid.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions with careful control of reaction conditions to ensure the introduction of fluorine atoms at the desired positions on the aromatic ring. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, lithium-bromine exchange, and subsequent reactions with trimethyl borate and acidic hydrolysis . Similarly, the synthesis of 4-fluoroprolines from 4-hydroxyproline using a fluoride salt demonstrates the practicality of introducing fluorine into complex molecules .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction . The molecular structure of these compounds can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, which are essential for their application in medicinal chemistry and materials science. Boronic acids, for example, are known for their role in Suzuki cross-coupling reactions, which are widely used in the synthesis of biologically active compounds . The reactivity of these compounds can be further understood by studying their chemical reactivity and molecular descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds, such as their thermal and magnetic properties, are crucial for their practical applications. The complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions were characterized by various physico-chemical methods, revealing their hydration states and bidentate ligand behavior . The introduction of fluorine atoms can significantly alter the properties of these compounds, such as increasing the stability of proteins when fluorinated amino acids are incorporated into their structure .

Wissenschaftliche Forschungsanwendungen

Fluorescent Amino Acids in Chemical Biology

4-Amino-3-fluorophenylacetic acid is a type of fluorophore, a compound that can absorb and re-emit light, making it valuable in studying biological systems. Its applications include constructing fluorescent macromolecules like peptides and proteins without altering their native properties. This enables tracking protein–protein interactions and imaging nanoscopic events with high spatial resolution, crucial for understanding complex molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Genetically Encoded Fluorescent Amino Acids

Incorporating fluorescent amino acids like 4-Amino-3-fluorophenylacetic acid into proteins at specific sites is an innovative strategy in biochemistry and cellular studies. This approach allows for non-invasive monitoring of protein folding and interactions both in vitro and in vivo, providing insights into protein dynamics and structure (Summerer et al., 2006).

Synthesis and Applications in Disease Research

An efficient synthesis method of compounds related to 4-Amino-3-fluorophenylacetic acid has been developed for potential treatments in diseases like Alzheimer's. These compounds act as inhibitors and are essential in exploring new therapeutic approaches (Zhou, Malamas, & Robichaud, 2009).

Unnatural Amino Acids in Protein-Protein Interactions

Unnatural amino acids based on solvatochromic fluorophores, similar to 4-Amino-3-fluorophenylacetic acid, have been developed to study protein-protein interactions. These amino acids can change their emission properties depending on the local environment, making them powerful tools for understanding dynamic interactions in biological systems (Loving & Imperiali, 2008).

Use in Chromatographic Selectivity Studies

The unique properties of fluorine atoms in compounds like 4-Amino-3-fluorophenylacetic acid are utilized in chromatography to control positional isomers in the synthesis of pharmaceuticals. These studies are crucial for ensuring the purity and efficacy of pharmaceutical compounds (Chasse, Wenslow, & Bereznitski, 2007).

Peptide Mimics and Transporter Studies

4-Amino-3-fluorophenylacetic acid, as a peptide mimic, interacts with proton-coupled oligopeptide transporters. This interaction is significant for studying how molecules are translocated across biological membranes, contributing to our understanding of cellular transport mechanisms (Temple et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

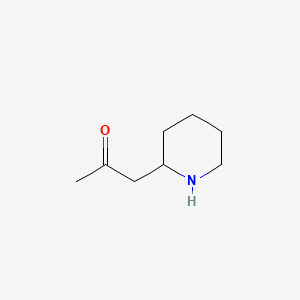

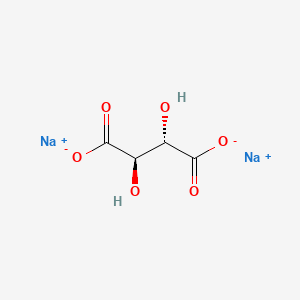

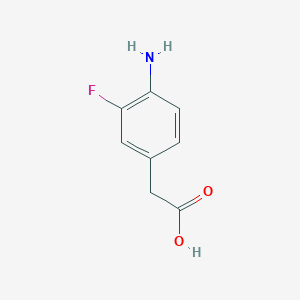

2-(4-amino-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDZUAACDPSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380865 | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorophenylacetic acid | |

CAS RN |

503315-77-3 | |

| Record name | 4-Amino-3-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503315-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)

![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)